(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol, can be achieved through various methods. One notable method involves the Cu-catalyzed coupling reaction . This green and simple method provides an efficient route to synthesize pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine through multiple steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Cu-catalyzed coupling reaction mentioned above offers a scalable and economical approach for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxone and reducing agents like hydrogen gas. The conditions for these reactions vary depending on the desired product .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding acids .
Scientific Research Applications
Chemistry: In chemistry, (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol is used as a building block for synthesizing various bioactive compounds .
Biology: In biology, this compound is used in the study of cellular processes and molecular interactions .
Medicine: In medicine, it serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes and receptors .
Industry: In the industry, it is used in the production of materials with specific properties, such as fluorescence .
Mechanism of Action
The mechanism of action of (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol involves its interaction with molecular targets and pathways within cells. This compound can inhibit specific enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
Uniqueness: (2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties . Its ability to serve as a versatile building block in the synthesis of various bioactive compounds highlights its significance in scientific research and industrial applications .
Properties
IUPAC Name |
(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-7-9-2-4-1-5(3-12)10-6(4)11-7/h1-2,12H,3H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPFCSBJODTLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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